molecular formula C23H28N4O5 B3992079 4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B3992079
M. Wt: 440.5 g/mol
InChI Key: ZNGBQXUMTHMWSB-UHFFFAOYSA-N
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Description

4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a piperazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethoxybenzoyl group is introduced through a reaction with ethoxybenzoyl chloride in the presence of a base. The nitrophenyl group is then added via a nitration reaction. The final step involves the formation of the morpholine ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may play a role in the compound’s ability to interact with biological molecules, while the piperazine and morpholine rings contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[4-(3-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
  • 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE
  • 4-{5-[4-(4-METHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Uniqueness

4-{5-[4-(4-ETHOXYBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable candidate for further research and development.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-2-32-20-6-3-18(4-7-20)23(28)26-11-9-24(10-12-26)19-5-8-21(27(29)30)22(17-19)25-13-15-31-16-14-25/h3-8,17H,2,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGBQXUMTHMWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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